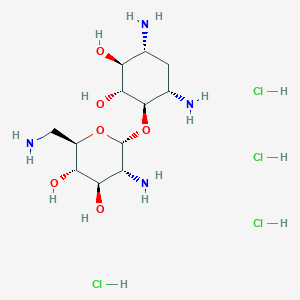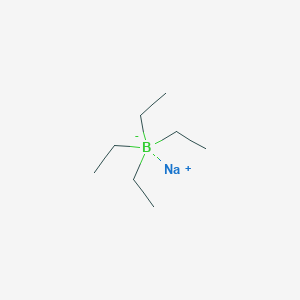
methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate is a chemical compound with the molecular formula C12H10N2O3S and a molecular weight of 262.29 g/mol. This compound is known for its unique structure, which includes a thiazine ring, a carboxylic acid group, and a phenylimino group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the thiazine ring and subsequent functionalization to introduce the carboxylic acid and phenylimino groups. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The phenylimino group can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazine derivatives with different functional groups. Compared to these compounds, methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2H-1,3-Thiazine-6-carboxylic acid derivatives with different substituents.
- Other thiazine-based compounds with varying functional groups.
Properties
CAS No. |
16238-38-3 |
|---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
methyl 2-anilino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)9-7-10(15)14-12(18-9)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
InChI Key |
LUBLXKPTJCMAHH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=O)N=C(S1)NC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C(S1)NC2=CC=CC=C2 |
Synonyms |
3,4-Dihydro-4-oxo-2-(phenylimino)-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)












